molecular formula C8H6ClFO2 B14029221 2-Chloro-5-fluoro-4-methoxybenzaldehyde

2-Chloro-5-fluoro-4-methoxybenzaldehyde

Cat. No.: B14029221
M. Wt: 188.58 g/mol
InChI Key: OPYXXQBTIZKNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with three distinct functional groups: a chlorine atom at position 2, a fluorine atom at position 5, and a methoxy group at position 4 (relative to the aldehyde group at position 1).

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

2-chloro-5-fluoro-4-methoxybenzaldehyde

InChI

InChI=1S/C8H6ClFO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3

InChI Key

OPYXXQBTIZKNJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-methoxybenzaldehyde typically involves the halogenation of 4-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-methoxybenzaldehyde is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-fluoro-4-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-Fluoro-5-methoxybenzaldehyde (, Item 14)
  • Structure : Fluorine at position 2, methoxy at position 5.
  • Key Differences: The target compound has Cl at position 2 and OMe at position 4, whereas this analog swaps substituent positions (F at 2, OMe at 5). Fluorine’s smaller atomic size and weaker inductive effect compared to chlorine may result in lower boiling points and altered solubility.
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde ()
  • Structure : Ethynyl group at position 2, fluorine at position 5, and a para-methoxyphenyl substituent on the ethynyl group.
  • The aldehyde group’s reactivity may differ due to steric hindrance from the ethynyl substituent and electronic effects from the para-methoxyphenyl group .

Functional Group Variations

2-Fluoro-5-hydroxybenzaldehyde Derivatives ()
  • Examples include 2-Fluoro-5-hydroxybenzoic acid (Item 1) and 2-Fluoro-5-methoxybenzonitrile (Item 16).
  • Key Differences :
    • Replacement of the aldehyde with carboxylic acid (-COOH) or nitrile (-CN) groups alters reactivity. For instance, nitriles are less electrophilic but more thermally stable.
    • Hydroxy groups (e.g., Item 1) increase hydrogen-bonding capacity, improving solubility in polar solvents compared to the target compound’s methoxy and halogen substituents .

Halogen Substitution Effects

  • Chlorine vs. Fluorine :
    • Chlorine’s stronger inductive electron-withdrawing effect enhances the electrophilicity of the aldehyde group in the target compound compared to fluorine-substituted analogs (e.g., , Item 14).
    • Chlorine’s larger size may increase steric hindrance, slowing nucleophilic attack at the aldehyde but improving stability in acidic conditions .

Commercial Availability and Stability

  • In contrast, iodine-containing derivatives (e.g., 2-Fluoro-5-iodo-benzaldehyde, , Item 6) remain available, likely due to their utility in cross-coupling reactions .

Biological Activity

2-Chloro-5-fluoro-4-methoxybenzaldehyde (CAS No. 1092502-33-4) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on cancer cell lines, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group on a benzaldehyde backbone. These substitutions influence its biological activity and pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its analogs. In one study, various substituted benzaldehyde derivatives were synthesized and tested against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that compounds with methoxy, chloro, and fluoro substituents exhibited moderate activity, while methyl-substituted analogs showed poor efficacy. Notably, the compound demonstrated significant morphological deformation in treated cell lines, suggesting its role as a potent inhibitor of cancer cell growth .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (nM)Notes
This compoundA-549XModerate activity
HeLaYModerate activity
Other analogsA-549ZVaried activity based on substitution

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound was part of a broader study that explored novel antimicrobial agents aimed at combating multidrug-resistant strains of bacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, although specific MIC values for this compound were not detailed in the available literature .

The mechanisms underlying the biological activities of this compound are still being elucidated. Molecular docking studies have suggested interactions with key proteins involved in cancer cell proliferation and survival pathways. For instance, one study indicated that compounds similar to this compound inhibited extracellular signal-regulated kinase (ERK) pathways, which are crucial for cancer cell growth .

Case Studies

Several case studies have examined the compound's efficacy in different biological contexts:

  • Lung Cancer Study : A series of analogs were tested for their effectiveness against lung cancer cell lines, revealing that modifications to the benzaldehyde structure significantly impacted IC50 values.
  • Antimicrobial Resistance : Research focused on developing new classes of antibiotics highlighted the potential use of compounds like this compound in addressing antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.